UK 356618

Catalog No.
S546285
CAS No.
230961-08-7
M.F
C34H43N3O4
M. Wt
557.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
UK 356618

CAS Number

230961-08-7

Product Name

UK 356618

IUPAC Name

(2R)-N-[(2S)-3,3-dimethyl-1-oxo-1-[[(1R)-1-phenylethyl]amino]butan-2-yl]-N'-hydroxy-2-[3-(3-methyl-4-phenylphenyl)propyl]butanediamide

Molecular Formula

C34H43N3O4

Molecular Weight

557.7 g/mol

InChI

InChI=1S/C34H43N3O4/c1-23-21-25(19-20-29(23)27-16-10-7-11-17-27)13-12-18-28(22-30(38)37-41)32(39)36-31(34(3,4)5)33(40)35-24(2)26-14-8-6-9-15-26/h6-11,14-17,19-21,24,28,31,41H,12-13,18,22H2,1-5H3,(H,35,40)(H,36,39)(H,37,38)/t24-,28-,31-/m1/s1

InChI Key

JJHRUUKMPWUYIB-HVOSOHGQSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

UK-356618, UK356618, UK356618

Canonical SMILES

CC1=C(C=CC(=C1)CCCC(CC(=O)NO)C(=O)NC(C(=O)NC(C)C2=CC=CC=C2)C(C)(C)C)C3=CC=CC=C3

Isomeric SMILES

CC1=C(C=CC(=C1)CCC[C@H](CC(=O)NO)C(=O)N[C@H](C(=O)N[C@H](C)C2=CC=CC=C2)C(C)(C)C)C3=CC=CC=C3

The exact mass of the compound (2R)-N-[(2S)-3,3-dimethyl-1-oxo-1-[[(1R)-1-phenylethyl]amino]butan-2-yl]-N'-hydroxy-2-[3-(3-methyl-4-phenylphenyl)propyl]butanediamide is 557.3254 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. It belongs to the ontological category of secondary carboxamide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

UK 356618 (CAS: 230961-08-7) is a targeted succinyl hydroxamate-based inhibitor of matrix metalloprotease-3 (MMP-3), featuring a baseline IC50 of 5.9 nM[1]. Unlike early-generation broad-spectrum metalloprotease inhibitors, UK 356618 was specifically engineered with optimized P1' and P3' substituents to restrict binding pocket access, granting it >140-fold selectivity over closely related MMP family members [1]. For procurement teams and principal investigators, its primary value lies in its utility as a precision chemical probe; it allows researchers to isolate MMP-3-dependent pathways in oncology, neurovascular ischemia, and inflammatory disease models without the confounding off-target effects typical of generic MMP inhibitors[2].

Substituting UK 356618 with generic, broad-spectrum MMP inhibitors (such as batimastat or unoptimized succinyl hydroxamates) fundamentally compromises assay integrity. Generic inhibitors feature small alkyl groups at the P1' and P3' positions, causing them to indiscriminately bind the conserved catalytic zinc atom across MMP-1, -2, -9, and -14 at low nanomolar concentrations [1]. In practical applications, this lack of selectivity confounds experimental data, making it impossible to attribute phenotypic changes—such as reduced tumor metastasis or attenuated hemorrhagic transformation—specifically to MMP-3 activity [2]. Furthermore, broad-spectrum inhibition frequently triggers off-target musculoskeletal toxicities in vivo, whereas UK 356618's precise steric bulk ensures targeted target engagement, making it the mandatory choice for rigorous MMP-3 validation [1].

Enzymatic Selectivity: UK 356618 vs. Broad-Spectrum Succinyl Hydroxamates

UK 356618 was engineered with specific P1' and P3' bulky substituents to prevent promiscuous binding. It demonstrates an IC50 of 5.9 nM for MMP-3, while maintaining IC50 values of 51,000 nM for MMP-1, 1,790 nM for MMP-2, 840 nM for MMP-9, and 1,900 nM for MMP-14 [1]. In contrast, baseline non-selective succinyl hydroxamates inhibit all these MMPs at ≤5 nM [1].

Evidence DimensionIn vitro enzymatic IC50 and selectivity fold
Target Compound DataMMP-3 IC50 = 5.9 nM (>140-fold selectivity over MMP-1, 2, 9, 14)
Comparator Or BaselineGeneric succinyl hydroxamates (MMP-1, 2, 3, 9 IC50s all ≤ 5 nM)
Quantified Difference>140-fold improvement in selectivity against key off-target metalloproteases
ConditionsIn vitro purified recombinant enzyme assays

Ensures researchers can definitively link observed phenotypic changes to MMP-3 rather than confounding background inhibition of other metalloproteases.

In Vivo Target Engagement and Suitability for Systemic Administration

For in vivo neurovascular studies, UK 356618 demonstrates validated systemic processability and target engagement. When administered intravenously at 15 mg/kg in a middle cerebral artery occlusion (MCAO) rat model, it significantly reduced active MMP-3 levels in the brain, subsequently attenuating hyperglycemia-exacerbated brain edema and hemorrhagic transformation [1]. This proves its ability to cross the blood-brain barrier and function effectively in complex systemic models compared to vehicle controls [1].

Evidence DimensionIn vivo MMP-3 activity and hemorrhagic transformation
Target Compound Data15 mg/kg IV administration significantly reduces brain MMP-3 activity and tissue damage
Comparator Or BaselineVehicle-treated MCAO ischemic baseline
Quantified DifferenceSignificant attenuation of edema and hemorrhage at 24h to 7 days post-reperfusion
ConditionsMale Wistar rats, middle cerebral artery occlusion (MCAO) ischemia-reperfusion model

Validates the compound's procurement for systemic in vivo administration, confirming bioavailability and efficacy in central nervous system models.

Solution Stability and Procurement Handling Requirements

Due to the inherent reactivity of the hydroxamate functional group, UK 356618 solutions are highly susceptible to degradation and inactivation. Technical datasheets mandate that reconstituted stock solutions be stored at -80°C for a maximum of 6 months or -20°C for 1 month, strictly avoiding repeated freeze-thaw cycles . Compared to stable solid formulations, this necessitates a specific procurement strategy: buyers must source small, pre-packaged sizes or plan for fresh, single-use aliquot preparation.

Evidence DimensionSolution viability and storage half-life
Target Compound DataMaximum 6 months at -80°C; 1 month at -20°C in DMSO
Comparator Or BaselineDry solid formulation (stable at -20°C for up to 3 years)
Quantified DifferenceRapid degradation in solution vs. sustained long-term stability as a dry powder
ConditionsLaboratory stock solution preparation and long-term storage

Dictates purchasing behavior, requiring buyers to procure smaller aliquots and avoid bulk liquid storage to prevent costly experimental failures.

In Vitro Efficacy in Oncology Migration Assays

UK 356618 provides a quantitative benchmark for in vitro oncology assays. At a working concentration of just 73 nM, UK 356618 efficiently abolishes IL-6 and TNF-alpha-induced cell migration in NCI-H446 small cell lung cancer (SCLC) cells [1]. This provides a stark contrast to untreated, cytokine-stimulated baselines, establishing a validated, low-nanomolar dosing regimen that minimizes the risk of off-target cytotoxicity while maximizing anti-migratory efficacy [1].

Evidence DimensionInhibition of cytokine-induced cell migration
Target Compound DataComplete abrogation of migration at 73 nM
Comparator Or BaselineVehicle-treated, TNF-α/IL-6 stimulated cells (100% migration)
Quantified DifferenceNear-total inhibition of metastasis-like migration at sub-micromolar concentrations
ConditionsNCI-H446 small cell lung cancer (SCLC) in vitro migration assay

Provides a validated, quantitative working concentration for in vitro oncology assays, guiding dosing protocols and procurement volumes.

Neurovascular and Ischemia-Reperfusion Modeling

Because UK 356618 successfully crosses the blood-brain barrier and engages targets in vivo, it is a primary inhibitor for studying hemorrhagic transformation and brain edema following stroke. Its validated intravenous dosing (15 mg/kg) allows researchers to isolate the specific role of MMP-3 in exacerbating tissue damage during ischemia-reperfusion events [1].

Oncology and Tumor Metastasis Assays

Given its potent anti-migratory efficacy at low nanomolar concentrations (e.g., 73 nM), UK 356618 is highly suited for in vitro models of cancer metastasis. It is specifically procured to block IL-6 and TNF-alpha-driven cell migration in lung cancer cell lines, providing a cleaner mechanistic readout than broad-spectrum MMP inhibitors[2].

Chronic Wound Healing and Dermatology Research

MMP-3 is known to degrade fibronectin and alpha-1-anti-trypsin, which are critical for extracellular matrix remodeling in chronic dermal ulcers. UK 356618’s high selectivity makes it a targeted chemical probe for topical formulation studies aimed at arresting excessive proteolytic activity in chronic wound environments without disrupting other essential metalloprotease functions [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

6.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

557.32535686 Da

Monoisotopic Mass

557.32535686 Da

Heavy Atom Count

41

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

UK-356618

Dates

Last modified: 08-15-2023
1: Hafez S, Abdelsaid M, El-Shafey S, Johnson MH, Fagan SC, Ergul A. Matrix Metalloprotease 3 Exacerbates Hemorrhagic Transformation and Worsens Functional Outcomes in Hyperglycemic Stroke. Stroke. 2016 Mar;47(3):843-51. doi: 10.1161/STROKEAHA.115.011258. Epub 2016 Feb 2. PubMed PMID: 26839355; PubMed Central PMCID: PMC4766051.

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